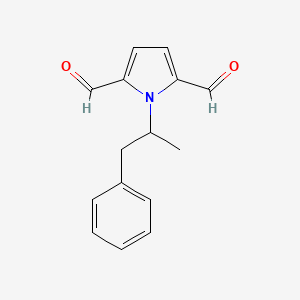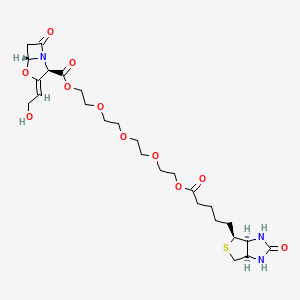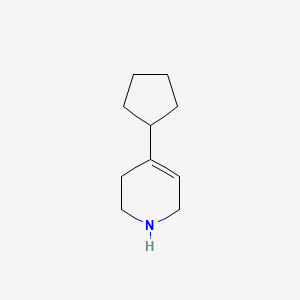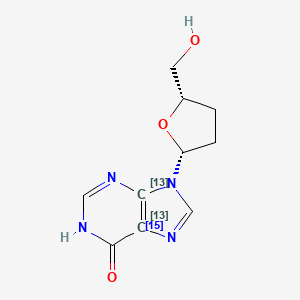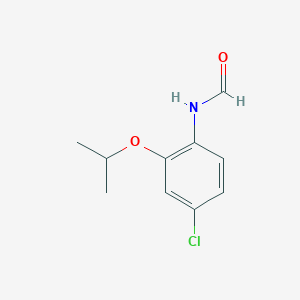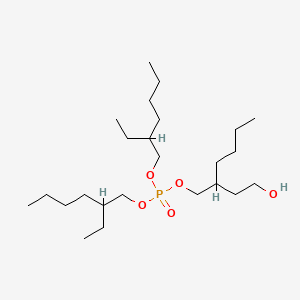
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is an organophosphate compound commonly used as a plasticizer and flame retardant
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-(2-hydroxyethyl)-hexanol. The reaction is usually carried out under acidic conditions, with sulfuric acid or another strong acid acting as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of continuous flow reactors also enhances the efficiency of the production process, reducing waste and energy consumption.
化学反応の分析
Types of Reactions
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the exchange of ester groups.
Major Products
The major products formed from these reactions include various phosphoric acid esters, phosphites, and phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate has a wide range of scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a flame retardant in various materials.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the manufacturing of consumer products, including plastics, textiles, and electronics, to improve their durability and safety.
作用機序
The mechanism of action of Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can bind to specific proteins, affecting their function and signaling pathways. These interactions can lead to various biological effects, including endocrine disruption and changes in cellular metabolism.
類似化合物との比較
Similar Compounds
Di-(2-Ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure.
Bis(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer used as a safer alternative to DEHP.
Triphenyl Phosphate (TPP): A flame retardant with similar properties but different chemical composition.
Uniqueness
Di-(2-Ethylhexyl) (2-(2-Hydroxyethyl)-hexyl) Phosphate is unique due to its specific combination of ester groups, which confer distinct physical and chemical properties. Its ability to act as both a plasticizer and flame retardant makes it a versatile compound in various industrial applications. Additionally, its potential biological effects, such as endocrine disruption, distinguish it from other similar compounds, highlighting the need for further research into its safety and environmental impact.
特性
分子式 |
C24H51O5P |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
bis(2-ethylhexyl) 2-(2-hydroxyethyl)hexyl phosphate |
InChI |
InChI=1S/C24H51O5P/c1-6-11-14-22(9-4)19-27-30(26,28-20-23(10-5)15-12-7-2)29-21-24(17-18-25)16-13-8-3/h22-25H,6-21H2,1-5H3 |
InChIキー |
DYQZQWVYIMCLME-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


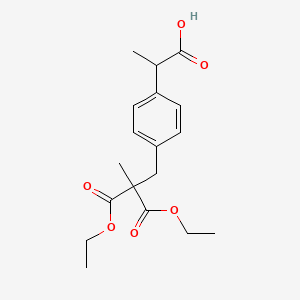


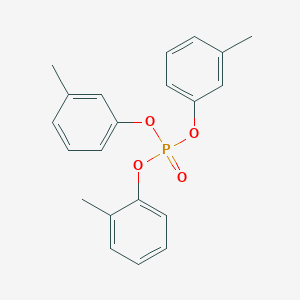
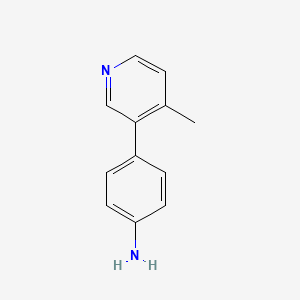

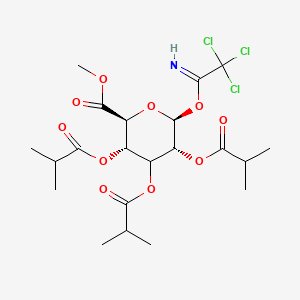
![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
